LogP Differentiation: Linear n-Pentyl Chain vs. Branched Isopentyl Analog – A 6.8% Higher Lipophilicity Drives Differential Membrane Partitioning
N2-Pentylpyridine-2,4-diamine exhibits a computed LogP of 2.269, compared with 2.125 for its branched constitutional isomer N2-isopentylpyridine-2,4-diamine (CAS 1250852-13-1) . This represents a ΔLogP of +0.144 (+6.8%), indicating measurably greater lipophilicity for the linear chain variant. In contrast, the more sterically hindered N2-(pentan-3-yl) analog (CAS 1250612-17-9) records a LogP of 2.919, a ΔLogP of +0.650 (+28.6% relative to the linear pentyl) . These differences arise from the differential exposure of the hydrophobic alkyl surface to the solvent continuum and are of a magnitude known to influence logD-dependent properties such as passive membrane permeability, plasma protein binding, and metabolic clearance within lead optimization campaigns. IMPORTANT NOTE: Quantitative, head-to-head comparative biological activity data (e.g., IC₅₀, Kd, Ki) for N2-pentylpyridine-2,4-diamine against specific enzymatic or cellular targets are not publicly available in peer-reviewed literature or authoritative databases as of the search date. The differentiation evidence presented herein is therefore grounded in physicochemical comparisons and scaffold-level SAR inferences.
| Evidence Dimension | Computed partition coefficient (LogP) – lipophilicity |
|---|---|
| Target Compound Data | LogP = 2.269 (N2-pentylpyridine-2,4-diamine, CAS 1251093-86-3) |
| Comparator Or Baseline | LogP = 2.125 (N2-isopentylpyridine-2,4-diamine, CAS 1250852-13-1); LogP = 2.919 (N2-(pentan-3-yl)pyridine-2,4-diamine, CAS 1250612-17-9) |
| Quantified Difference | ΔLogP = +0.144 vs. isopentyl (+6.8% more lipophilic); ΔLogP = −0.650 vs. pentan-3-yl (−22.3% less lipophilic) |
| Conditions | Computed LogP values from Chemsrc database; consistent methodology across all three compounds enables cross-study comparison |
Why This Matters
A ΔLogP of 0.14–0.65 between constitutional isomers is sufficient to produce measurable differences in membrane permeability, solubility, and non-specific protein binding, directly impacting the selection of the appropriate building block for property-guided SAR exploration.
